molecular formula C8H16N2O B14782149 N-(5,5-dimethylpyrrolidin-3-yl)acetamide

N-(5,5-dimethylpyrrolidin-3-yl)acetamide

Cat. No.: B14782149
M. Wt: 156.23 g/mol
InChI Key: POVYRWKQNZWAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethylpyrrolidin-3-yl)acetamide is a pyrrolidine-based acetamide derivative characterized by a five-membered saturated ring with two methyl groups at the 5-position. The acetamide moiety (-NHCOCH₃) is attached to the 3-position of the pyrrolidine scaffold.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(5,5-dimethylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C8H16N2O/c1-6(11)10-7-4-8(2,3)9-5-7/h7,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

POVYRWKQNZWAKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(NC1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethylpyrrolidin-3-yl)acetamide typically involves the reaction of 5,5-dimethylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5,5-dimethylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,5-dimethylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5,5-dimethylpyrrolidin-3-yl)acetamide and related acetamide derivatives:

Compound Name Core Structure Key Substituents/Modifications Potential Applications/Biological Relevance Evidence Source
This compound Pyrrolidine 5,5-dimethyl group; acetamide at C3 Hypothetical CNS or metabolic modulation N/A
N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) Thiadiazole Methyl, mercapto groups; acetamide at C2 Methazolamide metabolite; sulfonamide-like activity
2-(4,5-Dichloro-1H-imidazol-1-yl)-N-{5-[(7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)carbonyl]-3-pyridinyl}acetamide Pyrrolopyrimidine-imidazole Dichloroimidazole; pyrrolopyrimidine-carbonyl Kinase inhibition (e.g., NTRK1 targeting)
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro-tetrahydrocarbazole; phenyl linkage Anticancer or anti-inflammatory activity
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide Pyridine Hydroxy, iodo groups; acetamide at C3 Diagnostic imaging (iodine as radiotracer)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl; phenylacetamide Antimicrobial or antitumor activity
N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide Naphthyl-ethyl Methoxy-naphthyl; ethyl spacer Neurological modulation (serotonin pathways)

Key Comparative Insights:

Structural Complexity :

  • The dimethylpyrrolidine core of the target compound is simpler compared to fused heterocycles like pyrrolopyrimidine () or tetrahydrocarbazole (). This simplicity may enhance synthetic accessibility but reduce target specificity.
  • Bulkier substituents (e.g., trifluoromethylbenzothiazole in ) often improve metabolic stability but may compromise solubility .

Functional Groups and Bioactivity: Thiadiazole vs. Halogenation: Chloro () and iodo () substituents enhance electronic effects and bioavailability. The dimethylpyrrolidine lacks halogens, suggesting different metabolic pathways.

Pharmacokinetic Considerations :

  • The trifluoromethyl group () increases lipophilicity and resistance to oxidative metabolism, whereas the dimethylpyrrolidine’s tertiary amine may facilitate faster renal excretion.
  • Aromatic systems (naphthyl in , benzothiazole in ) improve binding to hydrophobic enzyme pockets but may raise toxicity risks compared to aliphatic pyrrolidine.

Therapeutic Applications :

  • Pyrrolidine derivatives are often explored for neurological disorders (e.g., acetylcholinesterase inhibition), whereas thiadiazoles () and benzothiazoles () are linked to antimicrobial/antitumor activity.

Research Findings and Data

Table: Comparative Physicochemical Properties (Hypothetical Estimates)

Property This compound MSH Trifluoromethylbenzothiazole
Molecular Weight (g/mol) ~184 229 366
LogP (Octanol-Water) 1.2 0.8 3.5
Hydrogen Bond Donors 1 2 1
Solubility (mg/mL) ~50 120 <10

Notable Observations:

  • The dimethylpyrrolidine derivative has intermediate lipophilicity (LogP ~1.2), balancing solubility and membrane permeability.
  • MSH’s higher solubility (120 mg/mL) aligns with its role as a polar metabolite .
  • The trifluoromethylbenzothiazole’s low solubility (<10 mg/mL) may necessitate formulation adjuvants for bioavailability .

Biological Activity

N-(5,5-dimethylpyrrolidin-3-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an acetamide derivative characterized by the presence of a pyrrolidine ring. The synthesis of this compound typically involves the acylation of 5,5-dimethylpyrrolidin-3-amine with acetic anhydride or acetyl chloride. The reaction conditions can vary, but generally, it requires a base such as triethylamine to neutralize the generated acid.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown potential in inhibiting cell proliferation in breast and ovarian cancer models through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : In vitro tests have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially acting as an inhibitor of neuroinflammation and oxidative stress in neuronal models.

Anticancer Activity

A study conducted by Raghavendra et al. evaluated the anticancer properties of various acetamides, including this compound. The results indicated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 20 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-720Apoptosis
5-FluorouracilMCF-710Apoptosis

Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 25 µg/mL for S. aureus and 30 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Neuroprotective Effects

Research focusing on neuroprotection revealed that this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. In a model using SH-SY5Y neuroblastoma cells, treatment with the compound led to a significant decrease in reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.